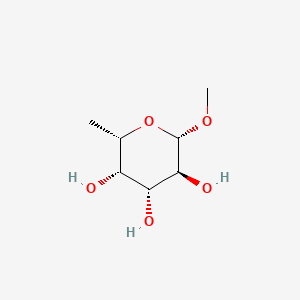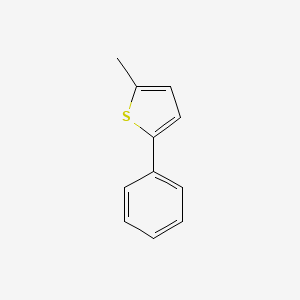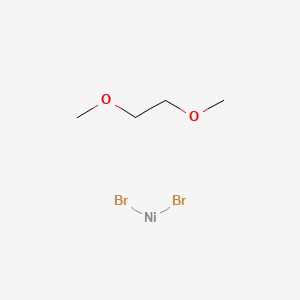
Nibr2(dme)
Descripción general
Descripción
NiBr2(DME), also known as Nickel(II) bromide ethylene glycol dimethyl ether complex, is a nickel-based catalyst . It is used in the preparation of poly(3-hexylthiophene) (P3HT) through Kumada catalyst transfer polymerization . This process facilitates good control over the molecular weight of the conjugating polymer .
Synthesis Analysis
NiBr2(DME) can be synthesized from NiBr2 and 1,2-dimethoxyethane in a one-step reaction . The reaction involves dissolving NiCl2 in a mixture of methanol and trimethyl orthoformate, followed by filtration to remove unreacted NiCl2 . The resulting green gel is dissolved in minimal methanol and added to 300mL DME . The solution is refluxed and stirred overnight, resulting in a yellow powder of [NiCl2(DME)] .
Molecular Structure Analysis
The linear formula for NiBr2(DME) is NiBr2 · CH3OCH2CH2OCH3 . It has a molecular weight of 308.62 .
Chemical Reactions Analysis
NiBr2(DME) reacts with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine (L) in a 1:1 molar ratio in CH2Cl2 to give NiBr2(L) and [NiBrL2]Br · 4CH2Cl2 .
Physical And Chemical Properties Analysis
NiBr2(DME) is a powder form substance . It has a peach color and is sensitive to moisture . It has a melting point of 186-188 °C .
Aplicaciones Científicas De Investigación
Polymerization Processes
It is used in the preparation of poly(3-hexylthiophene) (P3HT) through Kumada catalyst transfer polymerization, facilitating good control over the molecular weight of the conjugating polymer .
Biotechnology and Electronics
NiBr2(dme) is involved in the production of plasmonic nanoparticles, which have unique optical properties tailored for applications in biotechnology and electronics industries .
Transfer Hydrogenation Reactions
This compound serves as an effective precursor catalyst for transfer hydrogenation reactions, such as the hydrogenation of cyclohexanone in alkaline conditions .
Preparation of Branched Polyethylenes
It is used in synthesizing binuclear nickel(II) bromide complexes that are instrumental in creating bimodal and highly branched polyethylenes .
Safety and Hazards
NiBr2(DME) is classified as dangerous . It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .
Mecanismo De Acción
Target of Action
The primary target of the Nickel (II) bromide ethylene glycol dimethyl ether complex, also known as NiBr2(DME), is the polymerization process of certain organic compounds . It acts as a nickel-based catalyst in these reactions .
Mode of Action
NiBr2(DME) interacts with its targets by facilitating the polymerization process . It is used in the preparation of poly (3-hexylthiophene) (P3HT) through Kumada catalyst transfer polymerization . This interaction results in a good control over the molecular weight of the conjugating polymer .
Biochemical Pathways
The Nickel (II) bromide ethylene glycol dimethyl ether complex affects the biochemical pathway of polymer synthesis . By acting as a catalyst, it influences the rate and control of the polymerization process, thereby affecting the downstream properties of the resulting polymer .
Result of Action
The molecular and cellular effects of the action of Nickel (II) bromide ethylene glycol dimethyl ether complex are seen in the resulting polymers. The use of NiBr2(DME) in the polymerization process results in polymers with controlled molecular weights .
Propiedades
IUPAC Name |
dibromonickel;1,2-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVJTYBTJCDFL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Ni](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2NiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nibr2(dme) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of NiBr2(dme)?
A1: The molecular formula of NiBr2(dme) is C4H10Br2NiO2, and its molecular weight is 308.63 g/mol.
Q2: What is the coordination geometry typically observed in NiBr2(dme) complexes?
A2: NiBr2(dme) often serves as a precursor for the synthesis of nickel complexes. The coordination geometry around the nickel center can vary depending on the ligands used. Common geometries include tetrahedral [], square planar [, , ], and distorted square planar geometries []. In some cases, dimeric structures with bridging bromide ligands are observed [, ].
Q3: Can you provide an example of a reaction where NiBr2(dme) acts as a precursor for a nickel complex?
A3: Certainly! In a study focusing on nickel complexes with sulfonamido-imine ligands, researchers reacted NiBr2(dme) with the lithium salt of a sulfonamido-imine ligand []. This reaction yielded a four-coordinate nickel bromide complex featuring the sulfonamido-imine ligand, demonstrating the utility of NiBr2(dme) in synthesizing such complexes.
Q4: What are the common catalytic applications of NiBr2(dme)-derived complexes?
A4: NiBr2(dme)-derived complexes find widespread use as catalysts in various reactions. One prominent application is ethylene oligomerization [, , , , , , , , , , ]. They are also utilized in polymerization reactions, particularly for norbornene [] and ethylene [, , ]. Furthermore, researchers have explored their potential in the catalytic hydrogenation of sorbic acid [].
Q5: How does ligand structure influence the activity and selectivity of NiBr2(dme)-derived catalysts in ethylene oligomerization?
A5: Extensive research suggests a strong correlation between ligand structure and the catalytic performance of NiBr2(dme)-derived complexes in ethylene oligomerization. For instance, studies have highlighted that the presence of bulky ortho-aryl substituents on the ligand framework generally leads to enhanced polymerization activity []. Moreover, the steric and electronic properties of the ligands can impact the selectivity towards specific oligomers, such as butenes or hexenes [, , ].
Q6: Can you provide a specific example illustrating the role of NiBr2(dme)-derived complexes in ethylene polymerization?
A6: In a study investigating the impact of sterically and electronically diverse α‐diimine ligands, researchers synthesized a series of nickel(II) bromide complexes using (DME)NiBr2 as the starting material []. Upon activation with MAO or EAS, these complexes demonstrated exceptional activity in ethylene polymerization, underscoring the influence of ligand modifications on catalyst performance.
Q7: What are the proposed mechanisms for ethylene oligomerization and polymerization reactions catalyzed by NiBr2(dme)-derived complexes?
A7: While the exact mechanisms can vary based on the specific ligand and reaction conditions, a common theme involves the coordination of ethylene to the nickel center followed by migratory insertion into a growing alkyl chain. Chain termination can occur through β-hydride elimination or chain transfer processes. Density functional theory (DFT) calculations have played a crucial role in understanding the intricacies of these catalytic cycles and rationalizing experimental observations [, ].
Q8: How have DFT calculations contributed to our understanding of NiBr2(dme)-derived catalysts?
A8: DFT calculations have been instrumental in providing mechanistic insights into the reactions catalyzed by NiBr2(dme)-derived complexes. For instance, in a study focusing on nickel(II) complexes chelated by (amino)pyridine ligands for ethylene oligomerization, DFT studies offered valuable information about the reactivity trends and the impact of complex structure on the reaction pathways []. This highlights the synergy between experimental and computational approaches in catalyst design.
Q9: Are there any other notable applications of NiBr2(dme) in chemical synthesis?
A9: Beyond its role as a catalyst precursor, NiBr2(dme) has found utility in other synthetic transformations. For example, it has been employed in a reaction where a formazanate ligand bound to nickel undergoes N-N bond cleavage and reduction, forming a singly reduced nickel complex with azoiminate radical ligands []. This example demonstrates the potential of NiBr2(dme) to mediate unusual and valuable chemical transformations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




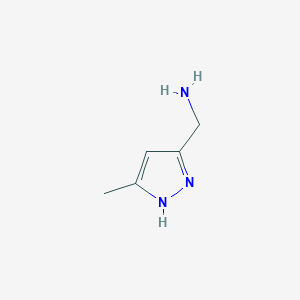
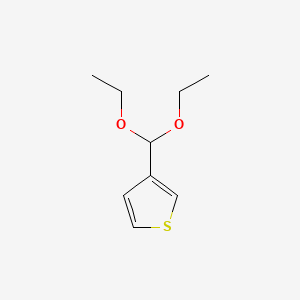
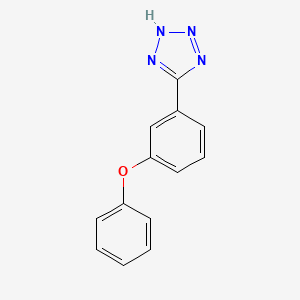


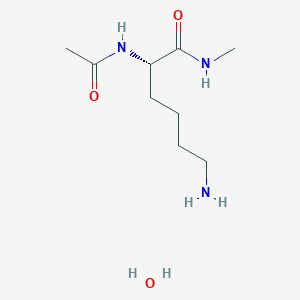



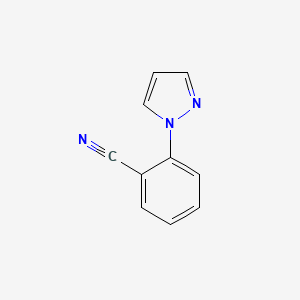
![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)
